molecular formula C19H27ClN2O5 B14483320 N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride CAS No. 66203-99-4

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride

Cat. No.: B14483320
CAS No.: 66203-99-4
M. Wt: 398.9 g/mol
InChI Key: DJFYYYFDYGMKNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride typically involves multiple steps, starting from the appropriate benzofuran precursor. The key steps include:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving suitable starting materials such as phenols and aldehydes.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of Piperidinoethoxy Group: The piperidinoethoxy group is attached through nucleophilic substitution reactions, often using piperidine and ethylene oxide as reactants.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofurancarbamic acid isopropyl ester
  • N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide

Uniqueness

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

66203-99-4

Molecular Formula

C19H27ClN2O5

Molecular Weight

398.9 g/mol

IUPAC Name

N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]acetamide;hydrochloride

InChI

InChI=1S/C19H26N2O5.ClH/c1-13(22)20-15-16(23-2)14-7-11-25-17(14)19(24-3)18(15)26-12-10-21-8-5-4-6-9-21;/h7,11H,4-6,8-10,12H2,1-3H3,(H,20,22);1H

InChI Key

DJFYYYFDYGMKNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC.Cl

Origin of Product

United States

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